Efavirenz
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046029 | |
| Record name | Efavirenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from toluene:heptane, White to slightly pink crystalline powder | |
CAS No. |
154598-52-4 | |
| Record name | Efavirenz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efavirenz [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efavirenz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 154598-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Efavirenz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFAVIRENZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-141 °C, 139 - 141 °C | |
| Record name | Efavirenz | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EFAVIRENZ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Efavirenz | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Historical Development of Efavirenz Synthesis
The initial synthesis of this compound, as disclosed in U.S. Patent 5,519,021, involved cyclization of a racemic mixture of 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol using 1,1′-carbonyldiimidazole (CDI) followed by resolution with (−)-camphanic acid chloride. While this method established the foundational chemistry, it suffered from moderate yields (60–70%) and laborious resolution steps to isolate the optically pure (−)-enantiomer. Subsequent innovations focused on enantioselective synthesis to bypass racemic intermediates, leveraging asymmetric catalysis and improved carbonyl delivery agents.
Key Synthetic Routes and Methodologies
Cyclization of Optically Pure Amino Alcohol Intermediates
A breakthrough in this compound synthesis emerged with the direct cyclization of optically pure (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (amino alcohol). This approach eliminates the need for post-cyclization resolution, enhancing efficiency. Three carbonyl delivery agents have been industrialized:
1,1′-Carbonyldiimidazole (CDI)
CDI-mediated cyclization in tetrahydrofuran (THF) at 60°C achieves 90–98% yield with 99.7% HPLC purity. CDI’s advantages include commercial availability, recyclability, and minimal byproducts. However, its moisture sensitivity necessitates anhydrous conditions.
Diphenylcarbonate
Diphenylcarbonate, used with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF, offers a greener profile. At 60°C, this method delivers 90–98% yield, comparable to CDI, with easier workup due to DBU’s role in neutralizing acidic byproducts.
Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) enables cyclization at −10°C in n-heptane/THF, yielding 74% this compound after crystallization. While lower yielding, this method is advantageous for large-scale operations due to triphosgene’s stability and low cost.
Table 1: Comparative Analysis of Carbonyl Delivery Agents
| Agent | Solvent | Temperature | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| CDI | THF | 60°C | 90–98 | 99.7 | High |
| Diphenylcarbonate | THF/DBU | 60°C | 90–98 | 99.5 | Moderate |
| Triphosgene | n-Heptane/THF | −10°C to 25°C | 74 | 99.0 | High |
Asymmetric Catalysis for Enantioselective Synthesis
Recent patents disclose catalytic asymmetric routes to bypass racemic intermediates. U.S. Patent 10,689,353B2 describes a palladium-catalyzed alkynylation of 5-chloro-2-nitrobenzaldehyde with cyclopropylacetylene, followed by stereoselective reduction and cyclization. This method achieves 95% enantiomeric excess (ee) and 85% overall yield, rivaling traditional approaches.
Industrial-Scale Production Considerations
Solvent and Temperature Optimization
Industrial processes prioritize solvents like THF and n-heptane for their balance of polarity, boiling points, and compatibility with carbonyl agents. Low-temperature cyclization (−10°C) with triphosgene minimizes side reactions, whereas CDI/diphenylcarbonate methods require elevated temperatures (60°C) for kinetic control.
Byproduct Management
The formation of imidazole byproducts in CDI-mediated reactions necessitates aqueous washes with hydrochloric acid. In contrast, diphenylcarbonate generates phenol derivatives, removed via sodium bicarbonate extraction.
Table 2: Byproduct Mitigation Strategies
| Method | Byproducts | Removal Technique |
|---|---|---|
| CDI | Imidazole-HCl | Aqueous HCl wash |
| Diphenylcarbonate | Phenol derivatives | Sodium bicarbonate extraction |
| Triphosgene | Phosgene | Methanol quenching |
化学反応の分析
反応の種類: エファビレンツは、次のようなさまざまな化学反応を起こします。
酸化: エファビレンツは、特定の条件下で酸化されて異なる代謝物を生成することができます。
還元: 還元反応は、エファビレンツに存在する官能基を変換することができます。
置換: 分子中のクロロ基またはトリフルオロメチル基で置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: 水酸化ナトリウムやその他の強塩基などの試薬は、置換反応を促進することができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により水酸化代謝物が生成され、還元により脱塩素化または脱フッ素化された生成物が生成される可能性があります。
4. 科学研究における用途
エファビレンツは、幅広い科学研究における用途があります。
化学: 非ヌクレオシド系逆転写酵素阻害剤に関する研究でモデル化合物として使用されます。
生物学: エファビレンツは、細胞プロセスへの影響とそのさまざまな生体分子との相互作用について研究されています。
医学: HIV治療のための高活性抗レトロウイルス療法(HAART)の主要な成分です.
産業: エファビレンツは、製薬業界で抗レトロウイルス薬や製剤の開発に使用されています。
科学的研究の応用
Antiretroviral Therapy for HIV
Efficacy in Treatment Regimens
Efavirenz has been a cornerstone in the evolution of highly active antiretroviral therapy (HAART). Its effectiveness has been demonstrated in numerous clinical trials, establishing it as a preferred option for treating HIV infection, especially in treatment-naive patients. A notable study, the ACTG A5142 trial, showed that this compound combined with two nucleoside reverse transcriptase inhibitors resulted in superior virological outcomes compared to boosted protease inhibitors like lopinavir .
Table 1: Summary of Key Clinical Trials Involving this compound
Off-Label Uses
HIV Prevention
This compound is sometimes utilized off-label for HIV prevention in specific contexts, such as occupational exposure or perinatal transmission. Its mechanism involves inhibiting the reverse transcriptase enzyme, thereby disrupting viral replication .
Potential Cancer Treatment
Recent studies have suggested that this compound may have anti-cancer properties. Research indicates that this compound can slow the growth of various cancer cell lines in vitro, suggesting a potential role in oncology . Further investigation into this application is ongoing.
Neuropsychiatric Effects
While this compound is effective in treating HIV, it is associated with central nervous system side effects including depression, vivid dreams, and sleep disturbances. These adverse effects can significantly impact patient adherence to treatment regimens . Understanding these effects is crucial for optimizing patient care and managing potential discontinuation of therapy.
Pharmacokinetics and Drug Interactions
This compound exhibits complex pharmacokinetics influenced by genetic polymorphisms affecting drug metabolism (e.g., CYP2B6). This variability necessitates careful monitoring and potential dose adjustments to mitigate adverse effects while ensuring therapeutic efficacy .
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Half-life | Approximately 40-55 hours |
| Bioavailability | ~40% |
| Metabolism | Hepatic (CYP2B6) |
Case Studies
Case Study: Efficacy in Advanced HIV Infection
A longitudinal study involving patients with advanced HIV infection demonstrated that those treated with this compound-based regimens had significant improvements in both virological and immunological responses over a seven-year period. The study highlighted the importance of this compound as a third agent in combination therapies .
Case Study: Neuropsychiatric Outcomes
A cohort study assessed the neuropsychiatric side effects of this compound among patients starting ART. Results indicated that nearly half experienced adverse effects severe enough to impact adherence, emphasizing the need for monitoring and support strategies for affected individuals .
作用機序
エファビレンツは、HIV-1の逆転写酵素に結合することで効果を発揮します . この結合は、酵素の活性を阻害し、ウイルスRNAをDNAに変換することを防ぎます。これは、ウイルスの複製サイクルにおける重要なステップです . ヌクレオシド系逆転写酵素阻害剤とは異なり、エファビレンツは、その活性を発揮するために細胞内リン酸化を必要としません .
類似化合物:
ネビラピン: HIV治療に使用される別の非ヌクレオシド系逆転写酵素阻害剤です。
デラビルジン: エファビレンツと同様に逆転写酵素を阻害しますが、薬物動態が異なります。
エトラビリン: より新しい非ヌクレオシド系逆転写酵素阻害剤で、より幅広い耐性プロファイルを持っています。
エファビレンツの独自性: エファビレンツは、その高い効力と長い半減期により、1日1回の投与が可能です . 15年以上、主要な第一選択の抗ウイルス薬であり、併用療法における有効性で知られています . 中枢神経系の症状などの副作用により、使用が制限される場合があります .
類似化合物との比較
Efavirenz vs. Nevirapine
- Resistance Profile: this compound retains activity against RT mutants (e.g., Y181C) that confer resistance to nevirapine. Compounds with benzophenone-linked uracil scaffolds mimic EFV’s resilience to nevirapine-resistant mutants but require solubility optimization for clinical use .
- Pharmacokinetics : In plasma concentration studies, EFV showed a mean time interval of ~14 hours between last dose and measurement, comparable to nevirapine (~13.5 hours). Subtherapeutic concentrations occurred in 6.5% of patients, similar across NNRTIs .
This compound vs. Etravirine (TMC125)
- Potency Against Mutants : EFV’s EC₅₀ for wild-type HIV-1 is 2 nM, but it loses potency by factors of 6.5 (Y181C) and 25 (K103N/Y181C). In contrast, etravirine maintains EC₅₀ values of 1 nM (wild-type), 14 nM (Y181C), and 5 nM (K103N/Y181C), demonstrating superior resilience to double mutants .
- Structural Flexibility: Etravirine’s diarylpyrimidine structure allows better accommodation of RT mutations compared to EFV’s rigid benzoxazinone core, which is more susceptible to conformational disruptions .
This compound vs. Rilpivirine
- Resistance Mutations: The K101P mutation in RT confers high-level resistance to EFV and rilpivirine. However, catechol diether compounds retain nanomolar activity against K101P mutants, whereas EFV loses critical interactions with Lys101 (Figure 2) .
- Mitochondrial Toxicity : Unlike EFV, rilpivirine lacks mitochondrial toxicity in neurons and hepatocytes, reducing long-term adverse effects .
Comparison with Investigational Compounds
Benzophenone-Linked Uracil Derivatives
Quinolin-2-one Derivatives
Catechol Diethers
Drug-Drug Interactions
CYP2B6 Polymorphisms
Formulation Challenges
Resistance and Clinical Implications
Newer NNRTIs (e.g., doravirine) and integrase inhibitors (e.g., dolutegravir) are displacing EFV in first-line regimens due to higher genetic barriers to resistance and improved safety .
Data Tables
Table 1: Antiviral Potency of NNRTIs Against HIV-1 Variants
| Compound | EC₅₀ (nM) Wild-Type | EC₅₀ (nM) Y181C | EC₅₀ (nM) K103N/Y181C | Resistance Fold-Change (vs. Wild-Type) |
|---|---|---|---|---|
| This compound | 2.0 | 13.0 | 50.0 | 6.5–25.0 |
| Etravirine | 1.0 | 14.0 | 5.0 | 14.0–5.0 |
| Rilpivirine | 0.8 | 15.0* | 30.0* | 18.75–37.5 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Half-life | 40–55 hours | Long duration supports once-daily dosing |
| CYP2B6 Dependency | >90% metabolism | Polymorphisms affect exposure |
| Rifampicin Interaction | AUC ↓ 25–35% | Requires dose adjustment |
| Plasma Concentration | 1.4–4.0 µg/mL (therapeutic) | Subtherapeutic in 6.5% of patients |
生物活性
Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. Its biological activity is characterized by its mechanism of action, pharmacokinetics, metabolism, efficacy, and potential adverse effects. This article reviews various studies and findings related to the biological activity of this compound, including data tables and case studies.
This compound inhibits the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug acts by binding to the enzyme and preventing the conversion of viral RNA into DNA, thus inhibiting viral replication. The active form of this compound is triphosphorylated within cells, and its efficacy is dependent on this conversion process .
Pharmacokinetics
This compound exhibits significant variability in pharmacokinetics among individuals, influenced by genetic factors such as polymorphisms in cytochrome P450 enzymes. The primary metabolic pathway for this compound involves hydroxylation and subsequent glucuronidation, primarily mediated by CYP2B6. This metabolism results in inactive metabolites, with 8-hydroxy-efavirenz being the predominant form detected in urine .
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Half-life | 40-55 hours |
| Protein binding | 99.5-99.75% |
| Metabolism | Cytochrome P450 system |
| Route of elimination | Urinary excretion (metabolites) |
Efficacy in Clinical Trials
Numerous studies have demonstrated the efficacy of this compound in various treatment regimens for HIV. In randomized trials, this compound has shown superior virological outcomes compared to other antiretroviral agents like nevirapine and boosted protease inhibitors .
Efficacy Data from Clinical Trials:
| Study | Treatment Regimen | Efficacy (VL < 50 copies/mL) | CD4 Recovery (cells/mm³) |
|---|---|---|---|
| ACTG A5142 | EFV + 2 NRTIs | 66% | +200 |
| Swiss HIV Cohort Study | EFV + 2 NRTIs | 70% | +150 |
| EfaVIP 2 | EFV + 2 NRTIs | 65% | +180 |
Adverse Effects
Despite its efficacy, this compound is associated with several adverse effects, particularly neuropsychiatric symptoms. A case study reported a male patient who developed significant neuropsychiatric issues after six years on an this compound-based regimen. Symptoms included difficulty sleeping and memory loss, which resolved after switching to nevirapine .
Common Adverse Effects:
- Neuropsychiatric symptoms (e.g., insomnia, vivid dreams)
- Rash
- Hepatotoxicity
- Ataxia and encephalopathy in rare cases
Genetic Variability and Drug Response
Genetic polymorphisms significantly affect this compound metabolism and therapeutic outcomes. For instance, individuals with the homozygous G516T genotype of CYP2B6 may experience higher plasma levels of this compound, leading to increased risk of adverse effects without compromising virological success .
Case Studies
A notable case series identified women experiencing severe ataxia linked to long-term this compound use. The study highlighted that these symptoms could arise years after initiation of therapy, particularly in patients with genetic slow metabolizer profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
